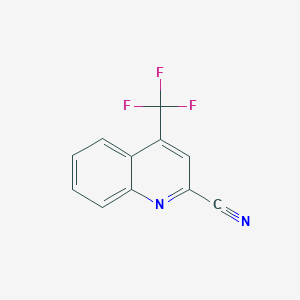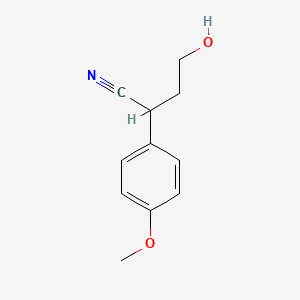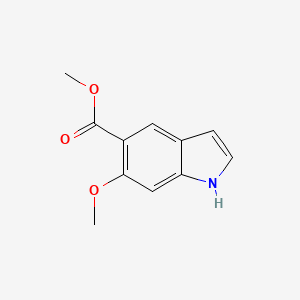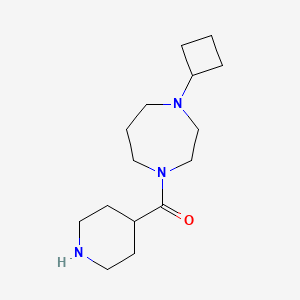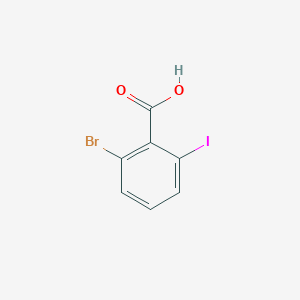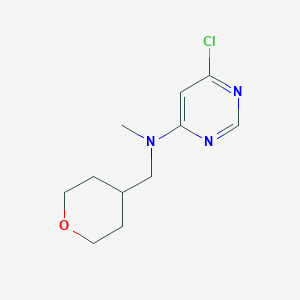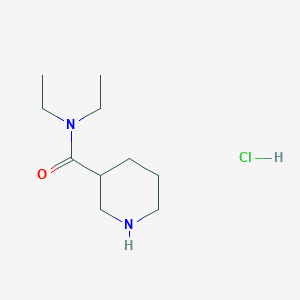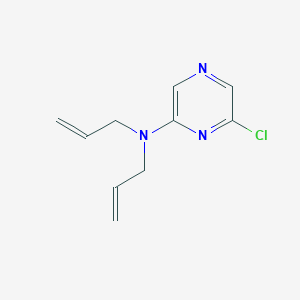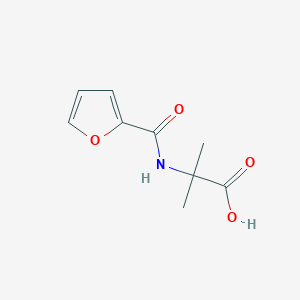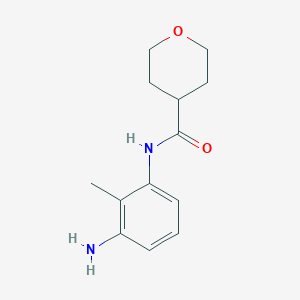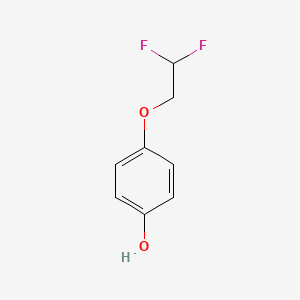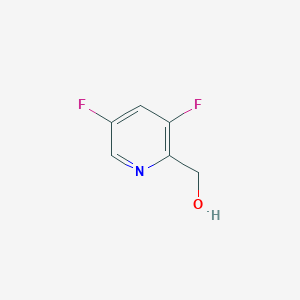
(3,5-Difluoropyridin-2-YL)methanol
Vue d'ensemble
Description
“(3,5-Difluoropyridin-2-YL)methanol” is a chemical compound with the CAS Number: 1065267-14-2 . It has a linear formula of C6H5F2NO . The compound is typically stored in a dry room at normal temperature .
Synthesis Analysis
The synthesis of “(3,5-Difluoropyridin-2-YL)methanol” can be achieved through a reaction involving sodium tetrahydroborate in ethanol at 0 - 20℃ . The reaction is stirred at 0 C for thirty minutes and at ambient temperature for two hours .
Molecular Structure Analysis
The InChI Code for “(3,5-Difluoropyridin-2-YL)methanol” is 1S/C6H5F2NO/c7-4-1-5(8)6(3-10)9-2-4/h1-2,10H,3H2 . The molecular weight of the compound is 145.11 .
Physical And Chemical Properties Analysis
“(3,5-Difluoropyridin-2-YL)methanol” has a boiling point of 176.5±35.0C at 760 mmHg . The compound is available in solid or liquid form .
Applications De Recherche Scientifique
Application 1: Synthesis of Bioactive Molecules
- Summary of the Application : A team of chemists at the University of Münster has developed a synthesis method for the site-selective integration of the biologically relevant difluoromethyl group into pyridines . The difluoromethyl group often determines the properties of bioactive molecules and is therefore particularly interesting for drug research .
- Methods of Application : The chemists applied a strategy of temporary dearomatization. The dearomatized active intermediates react with reagents containing difluoromethyl groups to form the chemically functionalized pyridines .
- Results or Outcomes : This method is also suitable for the difluoromethylation of pyridine-containing drugs at the end of the synthesis sequence .
Application 2: Anti-Fibrosis Activity
- Summary of the Application : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Methods of Application : The pyrimidine moiety, which exhibits a wide range of pharmacological activities, has been employed in the design of privileged structures in medicinal chemistry . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized .
- Results or Outcomes : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
Application 3: Introduction of Fluorinated Components into Molecules
- Summary of the Application : A team of chemists at the University of Münster has developed a new method for introducing fluorinated components into molecules . This method allows for the precise incorporation of a difluoromethyl group into pyridine rings at certain positions .
- Methods of Application : The chemists applied a strategy of temporary dearomatization. The dearomatized active intermediates react with reagents containing difluoromethyl groups to form the chemically functionalized pyridines .
- Results or Outcomes : This method is suitable for the difluoromethylation of pyridine-containing drugs at the end of the synthesis sequence .
Application 4: Synthesis of Trifluoromethylpyridines
- Summary of the Application : Trifluoromethylpyridine (TFMP) and its derivatives have been synthesized and applied in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
- Methods of Application : The development of organic compounds containing fluorine has made many recent advances in the agrochemical, pharmaceutical, and functional materials fields possible . More than 50% of the pesticides launched in the last two decades have been fluorinated .
- Results or Outcomes : Around 500 tons/year of pesticides containing the TFMP intermediate are manufactured .
Application 5: Formation of Nanoparticles
- Summary of the Application : A compound similar to “(3,5-Difluoropyridin-2-YL)methanol”, namely “3- (3,5-difluoro-3,5-bis ( (nonyloxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium iodide (4b)”, was found to form nanoparticles .
- Methods of Application : The compound was synthesized and its ability to form nanoparticles was evaluated using Dynamic Light Scattering (DLS) measurements .
- Results or Outcomes : The compound formed nanoparticles with an average diameter around 370/430 nm and Polydispersity Index (PDI) values of 0.3/0.4 for a freshly prepared sample and sample after 5 days of storage, respectively .
Application 6: Use in Agrochemicals and Pharmaceuticals
- Summary of the Application : Trifluoromethylpyridine (TFMP) and its derivatives have been synthesized and applied in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
- Methods of Application : The development of organic compounds containing fluorine has made many recent advances in the agrochemical, pharmaceutical, and functional materials fields possible . More than 50% of the pesticides launched in the last two decades have been fluorinated .
- Results or Outcomes : Around 500 tons/year of pesticides containing the TFMP intermediate are manufactured .
Safety And Hazards
Propriétés
IUPAC Name |
(3,5-difluoropyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO/c7-4-1-5(8)6(3-10)9-2-4/h1-2,10H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNXXKCNVYDIET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Difluoropyridin-2-YL)methanol | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


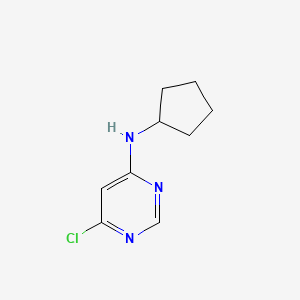
![8-[2-(2-Piperidinyl)ethoxy]quinoline hydrochloride](/img/structure/B1395189.png)
